molecular formula C35H59NO13 B1609385 Leucomycin V CAS No. 39405-35-1

Leucomycin V

Número de catálogo B1609385
Número CAS: 39405-35-1
Peso molecular: 701.8 g/mol
Clave InChI: XYJOGTQLTFNMQG-KJHBSLKPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Leucomycin V is a 16-membered-ring macrolide antibiotic . It belongs to the leucomycin family, which includes several closely related components such as leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13 . This antibiotic exhibits potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . Clinically, it is primarily used to treat skin and soft tissue infections, respiratory infections, gonorrhea, and non-gonococcal urethritis.


Synthesis Analysis

The industrial production process for leucomycin involves fermentation by microorganisms. During this process, degradation products of leucomycin can be readily produced under acidic conditions. Some of these degradation products lack antibacterial activity but may exhibit toxicity, leading to undesirable side effects for patients .


Molecular Structure Analysis

Leucomycin V’s molecular structure comprises a 16-membered macrolide ring. Notably, nine new components in leucomycin have been characterized. These components feature an unsaturated ketone within the 16-membered ring . Additionally, six impurities have been identified, including acid degradation products and process impurities .


Chemical Reactions Analysis

The complete fragmentation patterns of the new components and degradation impurities were deduced based on MSn data . This analytical approach allowed researchers to elucidate the structures of these compounds . The correlation between impurities and the purification process of leucomycin was also investigated .

Safety And Hazards

  • Manufacturing Process Improvement : Understanding impurity production mechanisms can guide pharmaceutical companies in enhancing manufacturing processes and reducing impurities .

Direcciones Futuras

: Wang, J., Liu, G., Xu, Y., Zhu, B., & Wang, Z. (2019). Separation and Characterization of New Components and Impurities in Leucomycin by Multiple Heart-Cutting Two-Dimensional Liquid Chromatography Combined with Ion Trap/Time-of-Flight Mass Spectrometry. Chromatographia, 82(7), 1333–1344. Read more : Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and … (2019). Journal of The American Society for Mass Spectrometry. Read more

Propiedades

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-KJHBSLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043929
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin V

CAS RN

22875-15-6, 39405-35-1
Record name Leucomycin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22875-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin V
Reactant of Route 2
Leucomycin V
Reactant of Route 3
Leucomycin V
Reactant of Route 4
Leucomycin V
Reactant of Route 5
Leucomycin V
Reactant of Route 6
Leucomycin V

Citations

For This Compound
79
Citations
T Watanabe, H Nishida, K Satake - Bulletin of the Chemical Society of …, 1961 - journal.csj.jp
Leucomycin A, is a main component of the basic antibiotic complex produced by Streptomyces kitasatoensis Hata1, 2). As described in the previous papers, the main antibiotic isolated …
Number of citations: 22 www.journal.csj.jp
S Omura, M Katagiri, T Hata - The Journal of Antibiotics, 1968 - jstage.jst.go.jp
Studies on the structures of new components of leucomycin, A4 (IV), A5 (III), A6 (VI), A7 (V), A8 (VIII) and A9 (VII), were carried out in parallel with those on components A^ I) and A3 (II), …
Number of citations: 37 www.jstage.jst.go.jp
MI Kotev, PM Ivanov - Chirality: The Pharmacological …, 2008 - Wiley Online Library
… rotations, leucomycin-V (1), as well as on its 9-epi analogue (2). Leucomycin-V is among the first … amino group is observed in the IR spectrum of leucomycin-V.We could not find such a …
Number of citations: 5 onlinelibrary.wiley.com
T Furuuchi, K Kurihara, T Yoshida, K Ajito - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
… 3-O-Methylrokitamycin (16b) showed enhanced antibacterial activity in vitro and 3,3"-di-O-methyl-4"-O-(3-methylbutyl)leucomycin V (22) exhibited improved metabolic stability in rat …
Number of citations: 16 www.jstage.jst.go.jp
Y Sano - The Journal of Antibiotics, 1954 - europepmc.org
… Molecular mechanics (MM3(pi)) conformational analysis of molecules containing conjugated pi-electron fragments: Leucomycin-V. …
Number of citations: 16 europepmc.org
S Omura, A Nakagawa, H Sakakibara… - Journal of Medicinal …, 1977 - ACS Publications
… , we describe the synthesis of acylated derivatives of leucomycin V. In addition, their antimi… The reaction of leucomycin V, 8 (LM-V), with acetic anhydride and pyridine yields tetraacetyl-…
Number of citations: 10 pubs.acs.org
XUEJUN ZHAO, T Ishizaki - Journal of pharmacy and …, 1999 - Wiley Online Library
… Rokitamycin, leucomycin A7, leucomycin V, erythromycin and clarithromycin were weak inhibitors of CYP3A-catalysed 3-hydroxylation of quinine with mean IC50 values ranging from …
Number of citations: 1 onlinelibrary.wiley.com
J Paesen, A Solie, E Roets, J Hoogmartens - Fresenius' journal of …, 1995 - Springer
… Josamycin is leucomycin V 3-acetate, 4"-(3-methylbutanoate). In addition to the main compound leucomycin A3 commercial samples may contain several related leucomycins as …
Number of citations: 13 link.springer.com
A Sakai, M Iwasaki, T Suzuki, M Morishita… - The Japanese journal …, 1988 - europepmc.org
… Major metabolites detected in plasma, urine and bile were 10"-OH-RKM, leucomycin A7, leucomycin V and 14-OH-leucomycin V. In excretion studies, about 97% of the administered …
Number of citations: 2 europepmc.org
H Sakata, H Kakehashi, K Murono, K Fujita… - … Japanese Journal of …, 1988 - europepmc.org
… Leucomycin A7 and leucomycin V accounted for almost 90% of all the related compounds excreted. … leucomycin V(CHEBI - CHEBI:31753) …
Number of citations: 1 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.